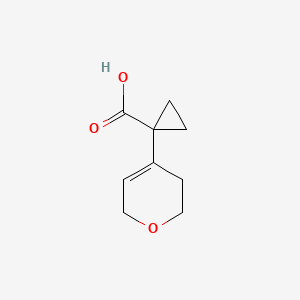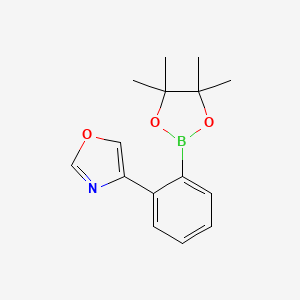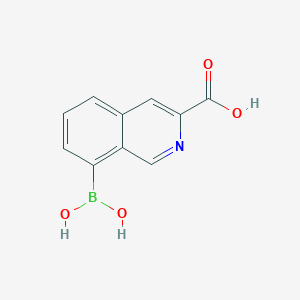
8-Boronoisoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Boronoisoquinoline-3-carboxylic acid is a boronic acid derivative with a unique structure that includes both a boronic acid group and a carboxylic acid group attached to an isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Boronoisoquinoline-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a boronic acid reagent to couple with an aryl halide. The general reaction conditions include the use of a base, such as potassium carbonate, in an aqueous or organic solvent at elevated temperatures .
Industrial Production Methods: This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing robust purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 8-Boronoisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
8-Boronoisoquinoline-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It has shown promise in the development of new drugs due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 8-Boronoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. This interaction can disrupt the enzyme’s activity, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
- 8-Bromoquinoline-3-carboxylic acid
- 8-Fluoroquinoline-3-carboxylic acid
- 8-Ethylquinoline-3-carboxylic acid
Comparison: 8-Boronoisoquinoline-3-carboxylic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties compared to its halogenated or alkylated counterparts. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules or in catalytic processes .
Propiedades
Fórmula molecular |
C10H8BNO4 |
|---|---|
Peso molecular |
216.99 g/mol |
Nombre IUPAC |
8-boronoisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8BNO4/c13-10(14)9-4-6-2-1-3-8(11(15)16)7(6)5-12-9/h1-5,15-16H,(H,13,14) |
Clave InChI |
YGKYZOQBVKSCSA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C=NC(=CC2=CC=C1)C(=O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13673689.png)

![Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13673697.png)
![2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13673701.png)
![2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13673703.png)

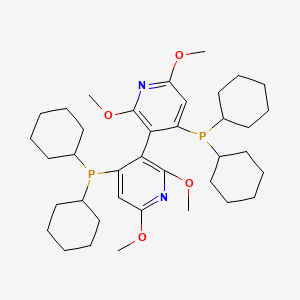

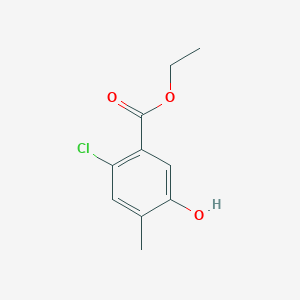
![Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13673733.png)
![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-2-amine](/img/structure/B13673736.png)
![3-Iodoisoxazolo[4,5-b]pyridine](/img/structure/B13673740.png)
